5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran
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Overview
Description
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran (MTFMTTF) is a novel compound derived from tetrahydrofuran (THF), a cyclic ether that is commonly used in organic synthesis. MTFMTTF has recently emerged as a highly versatile and powerful reagent due to its ability to promote a variety of reactions, such as carbon-carbon bond formation, enantioselective catalysis, and metal-catalyzed transformations. MTFMTTF has a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.
Mechanism of Action
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is a highly reactive reagent that can promote a variety of reactions, such as carbon-carbon bond formation, enantioselective catalysis, and metal-catalyzed transformations. It is believed that the trifluoromethyl group of this compound acts as an electron-withdrawing group, which increases the reactivity of the molecule and helps to promote the desired reaction. The silyloxy group of this compound also helps to stabilize the transition state of the reaction, which increases the rate of the reaction.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. Since this compound is a highly reactive compound, it is not expected to have any significant biological activity.
Advantages and Limitations for Lab Experiments
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is a versatile reagent that has a wide range of applications in the laboratory. It is a highly reactive compound that can promote a variety of reactions, such as carbon-carbon bond formation, enantioselective catalysis, and metal-catalyzed transformations. However, this compound is a volatile compound and must be handled with care. It should be used in an inert atmosphere, such as nitrogen or argon, and the reaction should be conducted in a well-ventilated area.
Future Directions
The potential applications of 5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran are still being explored. Future research may focus on the development of new catalysts for enantioselective catalysis and the study of the mechanism of organic reactions, such as Diels-Alder reactions and radical cyclizations. Additionally, this compound may be used to synthesize a variety of complex organic molecules, such as polycyclic aromatic hydrocarbons and heterocycles. Finally, further research may be conducted to investigate the potential biochemical and physiological effects of this compound.
Synthesis Methods
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran is synthesized by the reaction of THF with trifluoromethyltrimethylsilyl chloride (TMSCl) in the presence of a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the product is isolated by distillation. The reaction has been optimized to produce high yields of this compound from THF in a short reaction time.
Scientific Research Applications
5-Methyl-2-trifluoromethyl-2-trimethylsilyloxy-tetrahydrofuran has recently been used in a variety of scientific research applications, including the synthesis of organic molecules, the development of new catalysts, and the study of organic reactions. It has been used to synthesize a variety of complex organic molecules, such as polycyclic aromatic hydrocarbons and heterocycles, and has been used to develop new catalysts for enantioselective catalysis. This compound has also been used to study the mechanism of organic reactions, such as Diels-Alder reactions and radical cyclizations.
properties
IUPAC Name |
trimethyl-[5-methyl-2-(trifluoromethyl)oxolan-2-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3O2Si/c1-7-5-6-8(13-7,9(10,11)12)14-15(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRTZVMZJNCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)(C(F)(F)F)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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